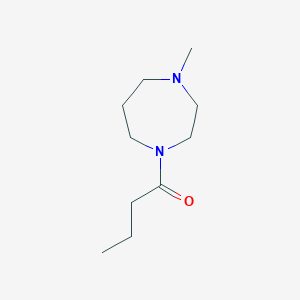
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide” is a complex organic compound. It contains a phenyl ring, an oxalamide group, and a methoxypropyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, bond lengths and angles, and molecular weight .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The oxalamide group could potentially undergo hydrolysis, and the methoxy group could be susceptible to demethylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar groups like the oxalamide could make the compound soluble in polar solvents .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
In the realm of synthetic chemistry, compounds like N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide are of interest due to their potential as intermediates in the synthesis of more complex molecules. For example, Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of such compounds in generating anthranilic acid derivatives and oxalamides, which are valuable in medicinal chemistry and materials science (Mamedov et al., 2016).
Materials Science
In materials science, compounds with similar structural elements are explored for their photophysical properties. For instance, Galer et al. (2014) investigated the crystal structures and emission properties of a BF2 complex, highlighting the impact of methoxy groups on π-delocalization and the potential for applications in optoelectronic devices (Galer et al., 2014).
Biomedical Research
In biomedical research, the structural motifs present in this compound can be linked to biological activity. Research by Magalhães et al. (2013) on phenstatin derivatives, which share some structural similarities, showed that these compounds inhibit tubulin polymerization, suggesting potential anticancer activity. This underscores the relevance of exploring similar compounds for therapeutic applications (Magalhães et al., 2013).
Environmental and Analytical Chemistry
While not directly related to this compound, the analytical detection and environmental implications of chlorophenyl compounds, such as those used in herbicides, are studied for their impact and bioaccumulation. Such studies are crucial for understanding the environmental fate and potential health risks associated with chlorophenyl derivatives (Flanagan & Ruprah, 1989).
Mécanisme D'action
Mode of Action
Similar compounds have been found to inhibit erk2, a protein kinase involved in the mapk/erk pathway, which regulates cell proliferation and differentiation . The compound’s interaction with its targets could lead to changes in these cellular processes.
Biochemical Pathways
Given its potential interaction with protein kinases like erk2, it could impact the mapk/erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular activities such as gene expression, cell division, differentiation, and apoptosis.
Pharmacokinetics
The study of similar compounds suggests that these properties can significantly impact the bioavailability and overall effectiveness of the compound .
Result of Action
Based on its potential interaction with protein kinases, it could influence cellular processes such as cell division, differentiation, and response to stress signals .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(24-2,13-7-6-8-14(19)11-13)12-20-16(22)17(23)21-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFSZLJEZJVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
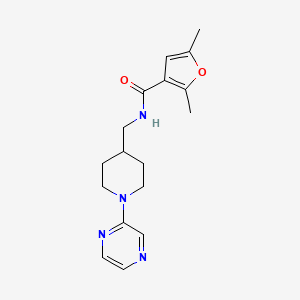
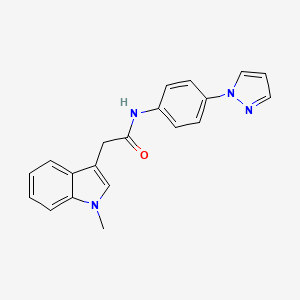
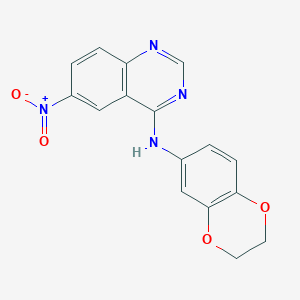
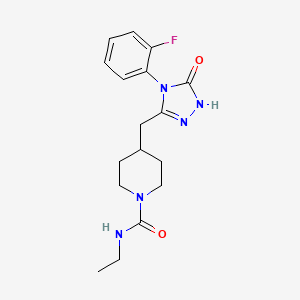
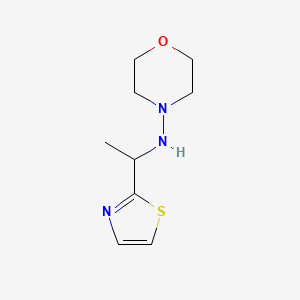
![4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B2434969.png)
![7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2434973.png)
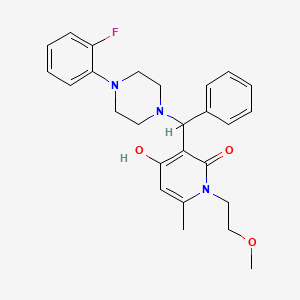
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2434978.png)
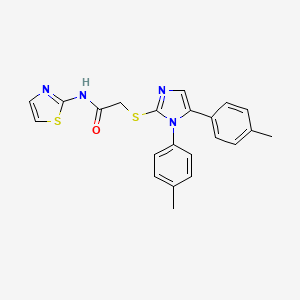
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2434982.png)
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2434983.png)
